molecular formula C5H6Cl2N4 B1594046 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 2401-64-1

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1594046
CAS RN: 2401-64-1
M. Wt: 193.03 g/mol
InChI Key: ITRGRVVBODKGCW-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a derivative of s-triazine . It is a nitrogen-rich compound that has been studied for its energetic properties . It is also known to be a stable, yet highly reactive, peptide coupling agent .


Synthesis Analysis

The synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involves a nucleophilic substitution reaction . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Molecular Structure Analysis

The molecular structure of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is directed by the enthalpies of chemical systems . It contains strained or caged structures and nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone .


Chemical Reactions Analysis

The chemical reactions of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involve the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds . It is also involved in catalytic amide-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine include good thermal stability . Thermogravimetric analysis and differential scanning calorimetry experiments have been performed to study these properties .

Scientific Research Applications

Antimicrobial Activity

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine: derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , which are known for their multidrug resistance . The ability to combat such resistant strains makes these derivatives valuable in the development of new antimicrobial drugs.

Antimalarial Properties

The triazine derivatives also exhibit significant antimalarial properties. Given the ongoing battle against drug-resistant malaria parasites, these compounds could provide a new avenue for therapeutic intervention. Their efficacy against malaria adds to their potential as versatile antimicrobial agents .

Anti-cancer Applications

Research has indicated that certain 1,3,5-triazine derivatives possess anti-cancer activities. By interfering with the proliferation of cancer cells, these compounds could be used in the development of novel anticancer therapies, offering hope for treatments that are more targeted and less toxic than current options .

Anti-viral Uses

The versatility of triazine derivatives extends to their anti-viral capabilities. These compounds can be engineered to target specific viral infections, providing a platform for the development of new antiviral drugs. This is particularly relevant in the context of emerging viral diseases and the need for rapid development of effective treatments .

High-Energy Materials

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine: and its derivatives are being explored as high-energy materials (HEMs). Due to their nitrogen-rich structure, these compounds have the potential to serve as components in propellants and explosives, offering high heat of formation and good thermal stability while maintaining reduced sensitivity .

Antibacterial Coatings and Surfaces

The antibacterial properties of triazine derivatives make them suitable for creating antibacterial coatings and surfaces. Such applications are crucial in healthcare settings to prevent the spread of infections, especially in areas where sterilization is paramount. The development of materials that can inherently resist bacterial colonization is a significant step in infection control .

Future Directions

The future directions in the research of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involve the synthesis of stable and better-performing compounds . There is a significant focus on synthesizing molecules containing strained or caged structures and nitrogen-rich compounds .

properties

IUPAC Name

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRGRVVBODKGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178746
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

CAS RN

2401-64-1
Record name 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of cyanuric chloride (27.6 g.) in anhydrous ether (600 ml.) was kept at -30° C. and treated with dimethylamine (13.5 g.). Following the addition the mixture was allowed to warm to 0° C. and poured on to ice. The ether layer was separated, dried, kand evaporated and the residue crystallised from light petroleum to give the product (26.0 g.) having a melting point of 123°-124° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyanuric chloride (11.0 g, 59.6 mmol) was dissolved in ethylene glycol dimethyl ether (100 ml), cooled to -5° C. and gradually added dropwise with 50% aqueous dimethylamine solution (10.8 ml, 120 mmol). This reaction mixture was stirred at the same temperature for 2 hours and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue obtained was added with dichloromethane and water, and then was shaken for mixing. The organic layer was separated, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed to obtain 11.0 g (yield: 95.4%) of 2,4-dichloro-6-dimethylamino-1,3,5-triazine as colorless crystals having melting point of 122.5° C.-123° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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